2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Compounds similar to 2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid have been synthesized and studied for their physical and chemical properties. These compounds exhibit a range of biological activities, such as analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial effects. They are also used as intermediates in the synthesis of various complex structures (Salionov, 2015).
- Certain derivatives of this compound undergo unique cyclization reactions, leading to the formation of various heterocyclic structures. These reactions are sensitive to reagents and reaction conditions, enabling the controlled production of diverse bicyclic compounds (Smyth et al., 2007).
Pharmacological Applications
- Biphenyl-based compounds like this compound are important in the treatment of hypertension and inflammation. Some derivatives have shown significant anti-tyrosinase activities, comparable to standard inhibitors. These findings are backed by molecular docking studies, highlighting their pharmaceutical potential (Kwong et al., 2017).
Synthesis of Analgesic and Antipyretic Agents
- Researchers have developed water-soluble derivatives of acetaminophen, including compounds related to this compound. These compounds have potential as analgesic and antipyretic agents, showcasing a significant advancement in pharmaceutical chemistry (Reddy et al., 2013).
Biocatalytic Synthesis
- Trihydroxyphenolic acids, which are strong antioxidants and potential medicinal agents, have been synthesized using enzymes that can also catalyze reactions involving compounds similar to this compound. These biocatalytic processes offer a green and efficient method for producing valuable pharmaceuticals (Dhammaraj et al., 2015).
Properties
IUPAC Name |
2-[4-[3-(methylcarbamoyl)phenyl]phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-17-16(20)14-4-2-3-13(10-14)12-7-5-11(6-8-12)9-15(18)19/h2-8,10H,9H2,1H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWAOZXNNHYCTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742990 | |
Record name | [3'-(Methylcarbamoyl)[1,1'-biphenyl]-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-01-4 | |
Record name | [3'-(Methylcarbamoyl)[1,1'-biphenyl]-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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